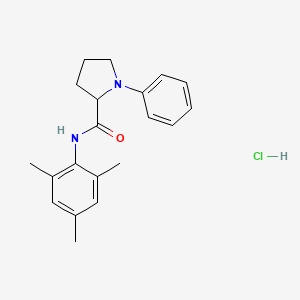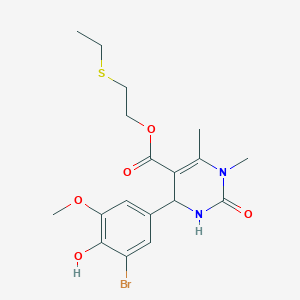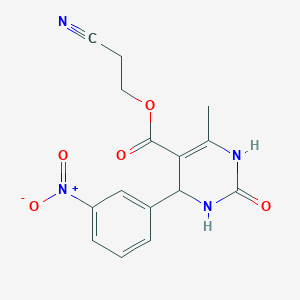
N-mesityl-1-phenylprolinamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-1-phenylprolinamide hydrochloride, also known as MES-PRO, is a small molecule organic compound that has gained significant attention in the field of scientific research. It is a chiral proline derivative that has been widely utilized as a catalyst in various organic reactions due to its high efficiency and selectivity.
Wissenschaftliche Forschungsanwendungen
N-mesityl-1-phenylprolinamide hydrochloride has been extensively utilized as a catalyst in various organic reactions such as asymmetric aldol reactions, Michael additions, and Mannich reactions. It has been reported to exhibit high enantioselectivity and excellent catalytic activity in these reactions. Furthermore, it has been used as a chiral auxiliary in the synthesis of various natural products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-mesityl-1-phenylprolinamide hydrochloride involves the formation of a chiral complex between the catalyst and the substrate. The complex undergoes a series of reactions, leading to the formation of the desired product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-mesityl-1-phenylprolinamide hydrochloride. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe and viable option for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-mesityl-1-phenylprolinamide hydrochloride as a catalyst in lab experiments include its high efficiency, excellent selectivity, and ease of synthesis. However, one of the limitations is that it is relatively expensive compared to other catalysts. Additionally, it may not be suitable for certain reactions due to its specific stereochemistry requirements.
Zukünftige Richtungen
There are several future directions for the use of N-mesityl-1-phenylprolinamide hydrochloride in scientific research. One potential area is the development of new synthetic routes utilizing this catalyst. Additionally, it could be used in the synthesis of new pharmaceuticals and natural products. Furthermore, there is potential for the development of new applications in fields such as materials science and nanotechnology.
Conclusion:
In conclusion, N-mesityl-1-phenylprolinamide hydrochloride is a highly efficient and selective catalyst that has been widely utilized in various organic reactions. Its mechanism of action involves the formation of a chiral complex, leading to the formation of the desired product with high enantioselectivity. While there are limitations to its use, it has significant potential for future applications in scientific research.
Synthesemethoden
The synthesis of N-mesityl-1-phenylprolinamide hydrochloride involves the reaction of mesitylene, proline, and ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14-12-15(2)19(16(3)13-14)21-20(23)18-10-7-11-22(18)17-8-5-4-6-9-17;/h4-6,8-9,12-13,18H,7,10-11H2,1-3H3,(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCOUGYIVJVVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2C3=CC=CC=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-thiophenecarboxylate](/img/structure/B5175888.png)
![5-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175889.png)
![2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5175897.png)


![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5175923.png)

![3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5175938.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5175952.png)
![2-{2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B5175962.png)

![3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5175975.png)

